N'-hydroxy-1H-imidazole-2-carboximidamide
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Overview
Description
N’-hydroxy-1H-imidazole-2-carboximidamide is a chemical compound with the molecular formula C4H6N4O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1H-imidazole-2-carboximidamide typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1H-imidazole-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as hydrogen gas in the presence of a catalyst . The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of imidazole derivatives .
Scientific Research Applications
N’-hydroxy-1H-imidazole-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N’-hydroxy-1H-imidazole-2-carboximidamide involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound likely inhibits key enzymes or disrupts bacterial cell wall synthesis, leading to bacterial cell death . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-2-carboximidamide: A closely related compound without the hydroxy group.
N’-hydroxy-1-methyl-1H-imidazole-2-carboximidamide: A methylated derivative with similar properties.
Uniqueness
N’-hydroxy-1H-imidazole-2-carboximidamide is unique due to the presence of the hydroxy group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This functional group can participate in hydrogen bonding and other interactions, making the compound more versatile in various applications .
Properties
Molecular Formula |
C4H6N4O |
---|---|
Molecular Weight |
126.12 g/mol |
IUPAC Name |
N'-hydroxy-1H-imidazole-2-carboximidamide |
InChI |
InChI=1S/C4H6N4O/c5-3(8-9)4-6-1-2-7-4/h1-2,9H,(H2,5,8)(H,6,7) |
InChI Key |
KKNQLRGBPOVNDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C(=NO)N |
Origin of Product |
United States |
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